5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Description
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine (CAS: 2413868-16-1) is a fused heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. Its structure includes a methyl group at position 5 and an amine substituent at position 7 (Figure 1). The molecular weight of its trifluoroacetic acid salt is 248.2 g/mol .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H2,8,10)(H,9,11) |
InChI Key |
AHBDKBZEZUZAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the formation of the pyrazolopyridine core through cyclization reactions. One common method involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired pyrazolopyridine derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like AC-SO3H to achieve moderate to good yields .
Industrial Production Methods
Industrial production methods for 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine may involve large-scale synthesis using similar cyclization reactions. The choice of reagents, solvents, and catalysts can be optimized to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in the formation of various substituted pyrazolopyridine compounds.
Scientific Research Applications
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Core Heterocyclic Structure Variations
The pyrazolo[4,3-b]pyridine core distinguishes the target compound from analogs with different fused-ring systems:
Pyrazolo[4,3-d]pyrimidines (e.g., 3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, ):
The pyrimidine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity compared to the pyridine-based target compound. This structural difference impacts solubility and binding affinity in biological systems .Imidazo[4,5-b]pyridines (e.g., 6-chloro-2-(2-fluoro-4,5-dimethoxyphenyl)-N-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-7-amine, ):
The imidazole ring increases basicity and introduces a third nitrogen atom, influencing pharmacokinetic properties .
Table 1: Core Structure Comparison
Substituent Effects on Properties
Halogenated Derivatives :
- 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyridin-7-amine () exhibits increased molecular weight (MW: 265.5 g/mol) and lipophilicity due to bromo and chloro substituents, enhancing membrane permeability but reducing aqueous solubility .
- In contrast, the target compound’s methyl group (MW: 248.2 g/mol) offers metabolic stability without significantly altering polarity .
Aryl and Heteroaryl Substituents :
- Compounds like N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine () feature bulky phenyl groups, which may improve target binding via π-π stacking but increase steric hindrance .
- The boronate ester in 5-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine () enables Suzuki-Miyaura cross-coupling for further functionalization, a feature absent in the target compound .
Table 2: Substituent Impact on Molecular Weight and Solubility
Spectroscopic and Analytical Data
NMR Signatures :
Mass Spectrometry :
- The target’s molecular ion peak at m/z 248.2 aligns with analogs like 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine (m/z 228.25, ), highlighting the impact of substituents on fragmentation patterns .
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